molecular formula C13H14F3NO B7862053 1-(4-(Trifluoromethyl)benzyl)piperidin-4-one

1-(4-(Trifluoromethyl)benzyl)piperidin-4-one

Cat. No.: B7862053
M. Wt: 257.25 g/mol
InChI Key: WMRLJCRSLKALNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Trifluoromethyl)benzyl)piperidin-4-one is an organic compound with the molecular formula C13H14O1N1F3 It is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a piperidin-4-one moiety

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)benzyl)piperidin-4-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-(trifluoromethyl)benzyl chloride from 4-(trifluoromethyl)benzaldehyde through chlorination.

    Nucleophilic Substitution: The benzyl chloride intermediate undergoes nucleophilic substitution with piperidin-4-one in the presence of a base such as potassium carbonate, resulting in the formation of this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and efficiency.

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)benzyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-(Trifluoromethyl)benzyl)piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)benzyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)benzyl)piperidin-4-one can be compared with other similar compounds, such as:

    1-(4-(Trifluoromethoxy)benzyl)piperidin-4-one: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which may result in different chemical and biological properties.

    1-(4-(Trifluoromethyl)phenyl)piperidin-4-one: The phenyl group in place of the benzyl group can influence the compound’s reactivity and interactions.

    1-(4-(Trifluoromethyl)benzyl)piperazine: The piperazine ring instead of the piperidin-4-one moiety can alter the compound’s pharmacological profile.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-3-1-10(2-4-11)9-17-7-5-12(18)6-8-17/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRLJCRSLKALNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(4-Trifluoromethylbenzyl)-4-piperidone is prepared from 4-piperidone and α′-chloro-α,α,α-trifluoro-p-xylene essentially as described above in Example 38, Scheme C, step a.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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